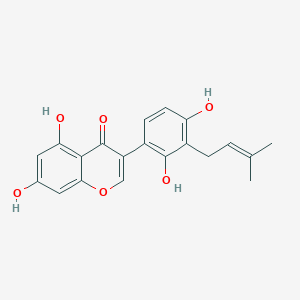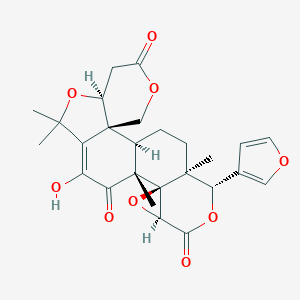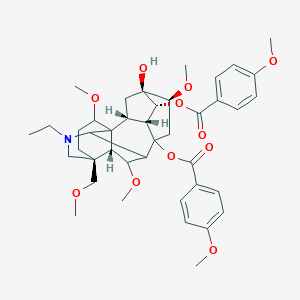
Liwaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Liwaconitine is a natural alkaloid that is found in the roots of the plant Aconitum angustius. It has been used in traditional Chinese medicine for centuries as a painkiller and anti-inflammatory agent. In recent years, liwaconitine has gained attention for its potential use in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Cardiac Applications : Lappaconitine has been shown to block cloned human heart sodium channels, suggesting potential use in treating heart conditions (Wright, 2001).
Pain Management : It is used broadly as a non-addictive potent analgesic, particularly for cancer and postoperative pain. Lappaconitine has been shown to possess significant analgesic effects in various inflammatory pain models (Yang et al., 2015); (Ming, 2003).
Anti-Inflammatory Properties : Novel lappaconitine derivatives have been synthesized and evaluated for their anti-inflammatory potential, showing effectiveness in inhibiting key inflammatory mediators (Pang et al., 2019).
Cancer Therapy : Lappaconitine sulfate has demonstrated apoptosis-inducing effects in human colon cancer cells, providing insights into its potential as an anti-cancer agent (Qu et al., 2019).
Neurological Applications : Studies have shown that lappaconitine can inhibit neuronal excitability in rat hippocampal slices, indicating potential applications in treating conditions like epilepsy (Ameri et al., 1996).
Pharmacokinetics and Metabolism : Research has been conducted to understand the metabolism of lappaconitine in liver microsomes and in vivo, providing critical insights for its safe and effective use (Yang et al., 2015).
Formulations for Enhanced Delivery : Due to its poor water solubility and sensitivity to light, efforts have been made to develop new formulations of lappaconitine for different therapeutic purposes, enhancing its clinical applicability (Si-s, 2014).
Other Applications : Lappaconitine has also been evaluated for its effects on non-small cell lung cancer in vitro, showcasing its cytotoxic effect and potential molecular mechanisms (Sheng et al., 2014).
Eigenschaften
CAS-Nummer |
86408-15-3 |
|---|---|
Produktname |
Liwaconitine |
Molekularformel |
C41H53NO11 |
Molekulargewicht |
735.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6S,13S,17R)-11-ethyl-5-hydroxy-6,16,18-trimethoxy-8-(4-methoxybenzoyl)oxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C41H53NO11/c1-8-42-21-38(22-46-2)18-17-28(49-5)41-27-19-39(45)29(50-6)20-40(31(34(41)42)32(51-7)33(38)41,53-37(44)24-11-15-26(48-4)16-12-24)30(27)35(39)52-36(43)23-9-13-25(47-3)14-10-23/h9-16,27-35,45H,8,17-22H2,1-7H3/t27-,28?,29+,30-,31?,32?,33-,34?,35-,38+,39+,40?,41?/m1/s1 |
InChI-Schlüssel |
RYCIRRXOFHVZHA-OTKWNMINSA-N |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)C5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C8=CC=C(C=C8)OC)OC)OC)COC |
Synonyme |
8-O-(4-Methoxybenzoyl-forestine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide](/img/structure/B191652.png)
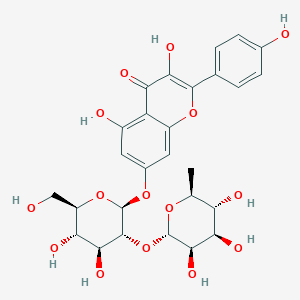
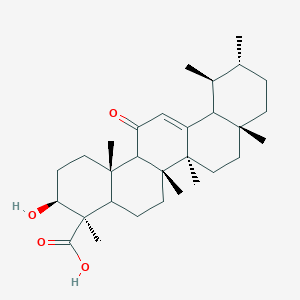
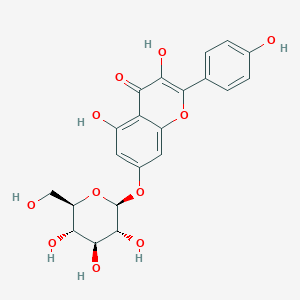
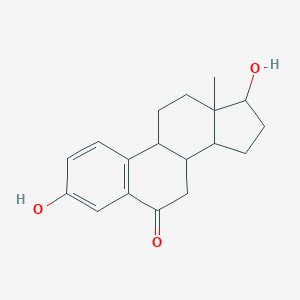
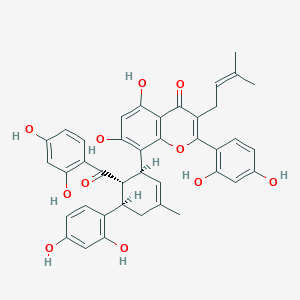
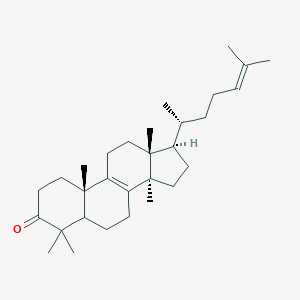
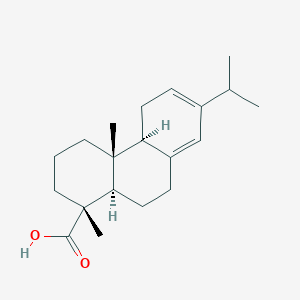
![methyl 4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B191704.png)


